N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a complex organic compound. It likely contains a benzylpiperazine moiety and a pyrimidine ring, which are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through methods such as reductive amination . For instance, a series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound likely includes a benzylpiperazine moiety and a pyrimidine ring . These structures are common in many biologically active compounds .Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide biosynthesis, making them targets for antitumor agents. For instance, some analogues demonstrate significant inhibitory potency against human DHFR and E. coli TS, indicating potential as antitumor agents (Gangjee et al., 2003).
Development as Histamine H4 Receptor Ligands
Several 2-aminopyrimidines, closely related to the chemical , have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds have shown promise in treating inflammation and pain, supporting the potential of H4R antagonists in these areas. This indicates a possible application of similar compounds in developing treatments for inflammation and pain conditions (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibition
Compounds with a 2,4-disubstituted pyrimidine ring, like the one , have been explored for their ability to inhibit cholinesterase and amyloid-β (Aβ)-aggregation. This is particularly relevant for Alzheimer's disease, where these properties could address multiple pathological routes. Some compounds have shown significant inhibitory activity in both cholinesterase inhibition and Aβ-aggregation, indicating their potential in Alzheimer's disease treatment (Mohamed, Yeung, & Rao, 2011).
Antibacterial Activity
Research has also focused on the antibacterial properties of compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains. Their structural characteristics and effective antibacterial properties suggest potential applications in developing new antibacterial agents (C. Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Potential
The synthesis of certain analogues has been directed towards creating potential antitumor agents. These compounds inhibit key enzymes involved in tumor cell proliferation, such as thymidylate synthase. Some have shown promising activity against tumor cell lines, indicating their potential in cancer therapy (Taylor, Kuhnt, Shih, Rinzel, Grindey, Barredo, Jannatipour, & Moran, 1992).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
The search results indicate that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide may also have potential anti-tubercular effects.
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(14-18-6-4-5-7-18)25-20-15-21(24-17-23-20)27-12-10-26(11-13-27)16-19-8-2-1-3-9-19/h1-3,8-9,15,17-18H,4-7,10-14,16H2,(H,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYLVAKUXETDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.